molecular formula C15H12N2O3S2 B344894 N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide CAS No. 307327-02-2

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide

Cat. No.: B344894
CAS No.: 307327-02-2
M. Wt: 332.4g/mol
InChI Key: FDDAVTCWWRLPFJ-UHFFFAOYSA-N
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Description

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide is a compound that has garnered significant interest in the scientific community due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease. This compound is part of a novel series of benzothiazole derivatives that exhibit multifunctional properties, including cholinesterase inhibition, anti-β-amyloid aggregation, neuroprotection, and cognition enhancement .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

This compound has been found to interact with acetylcholinesterase (AChE), a key enzyme involved in neurotransmission . N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide acts as an inhibitor of AChE, thereby affecting the breakdown of acetylcholine, a neurotransmitter essential for memory and cognition .

Cellular Effects

This compound has shown to exert protective effects on cells, particularly neurons . It has been found to inhibit the aggregation of beta-amyloid, a protein that forms plaques in the brains of Alzheimer’s patients . This compound also appears to protect cells from oxidative stress-induced toxicity .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to AChE and inhibiting its activity . This leads to an increase in the levels of acetylcholine in the synaptic cleft, which can enhance neurotransmission . Additionally, this compound has been found to interact with beta-amyloid, inhibiting its aggregation and potentially mitigating the formation of plaques in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated sustained effects over time . It has shown to maintain its inhibitory activity against AChE and its protective effects against beta-amyloid aggregation .

Dosage Effects in Animal Models

In animal models, this compound has shown to improve cognition and spatial memory . The effects of this compound appear to be dose-dependent, with higher doses leading to greater improvements .

Metabolic Pathways

Given its interactions with AChE and beta-amyloid, it is likely involved in pathways related to neurotransmission and protein aggregation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been fully elucidated. Its ability to interact with various biomolecules suggests that it may be transported to different cellular locations where these targets are present .

Subcellular Localization

Given its interactions with AChE, it is likely to be present in locations where this enzyme is found, such as the synaptic cleft .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide typically involves the following steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules with potential biological activity.

    Biology: Investigated for its role in inhibiting cholinesterase and preventing β-amyloid aggregation, which are key factors in Alzheimer’s disease.

    Medicine: Potential therapeutic agent for neurodegenerative diseases due to its neuroprotective and cognition-enhancing properties.

    Industry: Possible applications in the development of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

N-(6-Methanesulfonyl-benzothiazol-2-yl)-benzamide can be compared with other benzothiazole derivatives:

    Similar Compounds: Benzothiazole-piperazine hybrids, benzothiazole-sulfonamide derivatives.

    Uniqueness: Unlike other benzothiazole derivatives, this compound exhibits a unique combination of cholinesterase inhibition, anti-β-amyloid aggregation, and neuroprotective properties, making it a promising candidate for Alzheimer’s disease therapy.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3S2/c1-22(19,20)11-7-8-12-13(9-11)21-15(16-12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDAVTCWWRLPFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801326441
Record name N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643032
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

307327-02-2
Record name N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801326441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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